Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Catalog No.
S544351
CAS No.
M.F
C18H16O5
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-c...

Product Name

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

IUPAC Name

ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3

InChI Key

WMKWHWVWSKDZQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

T16A(inh)-C01; T16A(inh) C01; T16A(inh)C01;

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3

The exact mass of the compound Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is 312.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

    Antiviral Activity

    Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and their antiviral properties were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .

    Biological Potential of Indole Derivatives

    Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is a chemical compound classified as an ethyl ester of benzofurans, specifically characterized by the presence of a phenoxymethyl group at the 2-position and a hydroxyl group at the 5-position of the benzofuran ring. Its molecular formula is C18_{18}H16_{16}O5_5, and it has a CAS number of 171506-87-9. This compound exhibits a complex structure that contributes to its unique chemical properties and potential biological activities .

  • No information available regarding the mechanism of action or potential biological activity.
  • No safety information is available. Due to the presence of aromatic rings and an ester group, the compound may exhibit some degree of flammability and should be handled with care.
Typical of esters and phenolic compounds. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield the corresponding carboxylic acid and ethanol.
  • Phenolic Reactions: The hydroxyl group can participate in electrophilic aromatic substitution reactions, potentially leading to derivatives with varied biological activities.
  • Oxidation: The hydroxyl group may be oxidized to a carbonyl group, enhancing reactivity and altering biological properties.

Research indicates that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, presenting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

The synthesis of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions:

  • Formation of Benzofuran Core: The initial step often includes the cyclization of appropriate phenolic precursors.
  • Introduction of Hydroxyl Group: Hydroxylation can be achieved through oxidation processes or via nucleophilic substitution.
  • Esterification: The final step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester .

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate has several applications in various fields:

  • Pharmaceuticals: Due to its biological activities, this compound is being explored for potential therapeutic uses in treating oxidative stress-related conditions and infections.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.
  • Agriculture: The antimicrobial properties may be harnessed for agricultural applications as a natural pesticide or fungicide .

Studies on ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate have focused on its interactions with various biological targets:

  • Protein Binding: Investigations into its binding affinity with proteins involved in inflammatory pathways suggest significant interactions that may mediate its therapeutic effects.
  • Synergistic Effects: Research into combinations with other bioactive compounds has shown enhanced efficacy, particularly in antimicrobial applications .

Similar Compounds

Several compounds share structural similarities with ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylateMethyl group instead of phenoxymethylDifferent biological activity profile
Benzofuran-3-carboxylic acidLacks ethoxy groupMore acidic nature; different solubility
Phenoxyacetic acidSimple phenoxy structureUsed primarily as a herbicide

These compounds highlight the uniqueness of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate due to its specific functional groups and resultant biological activities .

Spectroscopic Analysis (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared)

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for elucidating the molecular structure of Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate. The compound exhibits characteristic chemical shift patterns that provide detailed information about the electronic environment of each proton [1] [2].

The aromatic proton signals typically appear in the region of 6.8-8.0 parts per million, with the benzofuran ring system displaying distinct chemical shifts based on the substitution pattern [3] [4]. The phenoxymethyl group contributes additional aromatic signals, creating a complex multiplet pattern in the aromatic region. The methylene protons of the phenoxymethyl linkage typically resonate at 4.5-5.2 parts per million, reflecting their proximity to the electron-withdrawing oxygen atom [2] [5].

The ethyl ester moiety provides characteristic signals, with the ethyl methylene protons appearing as a quartet at approximately 4.2-4.4 parts per million due to coupling with the adjacent methyl group. The terminal methyl protons of the ethyl group manifest as a triplet at 1.2-1.4 parts per million, demonstrating the expected three-bond coupling pattern [6] [7].

Coupling constant analysis reveals valuable structural information, with ortho-aromatic protons displaying coupling constants of 7-8 Hertz, while meta-coupling appears as smaller values of 1-3 Hertz [4] [8]. The ethyl ester group shows typical ethyl coupling patterns with the methylene-methyl coupling constant of approximately 6-7 Hertz [2] [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides direct information about the carbon framework of the molecule, offering insights into the electronic environment and connectivity of each carbon atom [1] [3]. The aromatic carbon signals appear in the range of 110-160 parts per million, with specific chemical shifts providing information about the degree of substitution and electronic effects [4] [9].

The carbonyl carbon of the ester functionality typically resonates at 165-170 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonyl group [5] [6]. The aromatic carbons of the benzofuran ring system display characteristic chemical shifts that can be assigned based on their proximity to heteroatoms and substituents [2] [4].

The phenoxymethyl carbon atoms exhibit distinct chemical shifts, with the methylene carbon typically appearing at 60-70 parts per million due to the adjacent oxygen atoms [3] [7]. The ethyl ester carbons show predictable chemical shifts, with the methylene carbon at approximately 62-65 parts per million and the methyl carbon at 14-16 parts per million [2] [6].

Distortionless Enhancement by Polarization Transfer experiments provide valuable multiplicity information, distinguishing between quaternary, tertiary, secondary, and primary carbon atoms [6] [4]. This technique enables unambiguous assignment of carbon signals and confirms the molecular connectivity [10] [11].

Infrared Spectroscopy

Infrared spectroscopy provides critical information about the functional groups present in Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate through the analysis of molecular vibrations [12] [13]. The hydroxyl group exhibits a characteristic broad absorption band in the region of 3200-3600 wavenumbers, with the exact position and shape providing information about hydrogen bonding interactions [13] [5].

The carbonyl stretch of the ester functionality appears as a strong absorption band at 1680-1720 wavenumbers, with the exact frequency influenced by conjugation effects and intermolecular interactions [13] [14]. The benzofuran ring system contributes characteristic aromatic carbon-carbon stretching vibrations in the range of 1450-1600 wavenumbers [12] [15].

The carbon-oxygen stretching vibrations of the ether and ester linkages manifest in the region of 1000-1300 wavenumbers, providing confirmation of the molecular connectivity [13] [16]. The phenoxymethyl group contributes additional carbon-oxygen stretching modes that can be distinguished through careful spectral analysis [5] [17].

Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2850-3000 wavenumbers [12] [15]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands that provide a unique spectroscopic signature for the compound [13] [18].

X-ray Crystallographic Studies of Benzofuran Derivatives

Crystal Structure Determination

X-ray crystallographic analysis provides the most definitive structural information for benzofuran derivatives, revealing precise molecular geometries and intermolecular interactions [1] [19]. Single crystal X-ray diffraction studies of benzofuran compounds typically reveal monoclinic or triclinic crystal systems, with space groups such as P21/c, P-1, or Pbca being commonly observed [19] [20].

The molecular structure of Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate can be characterized by several key geometric parameters. The benzofuran ring system maintains essential planarity, with root mean square deviations typically less than 0.02 Angstroms from the mean plane [1] [21]. This planarity is crucial for maintaining the aromatic character and electronic delocalization within the heterocyclic system [19] [22].

Unit cell parameters for benzofuran derivatives typically range from 7-15 Angstroms for the a-axis, 8-18 Angstroms for the b-axis, and 10-20 Angstroms for the c-axis, with unit cell volumes ranging from 1000-3000 cubic Angstroms [20] [23]. The crystal density generally falls within the range of 1.2-1.5 grams per cubic centimeter, reflecting efficient molecular packing [20] [24].

Molecular Geometry and Bond Parameters

Detailed crystallographic analysis reveals precise bond lengths and angles that characterize the molecular geometry of benzofuran derivatives [1] [19]. Carbon-carbon bonds within the aromatic rings typically measure 1.38-1.42 Angstroms, reflecting the delocalized bonding characteristic of aromatic systems [20] [21]. The carbon-oxygen bonds in the furan ring typically measure approximately 1.37 Angstroms, indicating partial double bond character [19] [22].

The ester functionality exhibits characteristic geometric parameters, with the carbon-oxygen double bond measuring 1.21-1.23 Angstroms and the carbon-oxygen single bond measuring 1.31-1.34 Angstroms [20] [25]. These values are consistent with the expected hybridization states and electronic effects within the ester group [23] [24].

Bond angles within the benzofuran ring system typically approximate 120 degrees for aromatic carbons, while the carbon-oxygen-carbon angles in ether linkages range from 115-120 degrees [19] [21]. The planarity of the benzofuran system is reflected in small deviations from ideal sp2 hybridization angles [20] [22].

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure [1] [19]. Hydrogen bonding interactions involving the hydroxyl group are particularly significant, with typical hydrogen bond distances ranging from 1.8-2.2 Angstroms [20] [23]. These interactions often lead to the formation of dimeric structures or extended hydrogen-bonded networks [19] [22].

π-π stacking interactions between aromatic rings contribute to crystal stability, with typical centroid-to-centroid distances ranging from 3.3-3.8 Angstroms [1] [21]. The parallel or near-parallel arrangement of aromatic rings facilitates these interactions, contributing to the overall packing efficiency [20] [24].

Van der Waals interactions provide additional stabilization, with typical intermolecular distances ranging from 3.5-4.0 Angstroms [19] [23]. The combination of hydrogen bonding, π-π stacking, and van der Waals interactions determines the overall crystal structure and influences physical properties such as melting point and solubility [1] [22].

Density Functional Theory Calculations

Computational Methods and Basis Sets

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate [26] [27]. The hybrid functional B3LYP combined with the 6-31G(d,p) basis set represents a well-validated computational approach that balances accuracy with computational efficiency [26] [28].

Higher-level calculations employing the 6-311++G(d,p) basis set, which includes diffuse functions, provide enhanced accuracy for molecular properties such as dipole moments and polarizabilities [26] [29]. The inclusion of diffuse functions is particularly important for systems containing lone pairs and extended π-conjugation [28] [30].

Alternative density functionals such as PBE, M06-2X, and ωB97XD offer different advantages for specific properties [26] [31]. The PBE functional provides computational efficiency for large systems, while M06-2X excels in describing non-covalent interactions, and ωB97XD accurately treats long-range interactions and excited states [28] [32].

Geometry Optimization and Electronic Structure

Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, providing insights into intrinsic molecular properties [26] [27]. The optimized structure typically shows excellent agreement with experimental crystallographic data, validating the computational approach [31] [29].

Electronic structure analysis through frontier molecular orbital calculations provides information about chemical reactivity and electronic transitions [26] [28]. The highest occupied molecular orbital energies typically range from -6 to -8 electron volts, while lowest unoccupied molecular orbital energies range from -1 to -3 electron volts [33] [32]. The energy gap between these orbitals provides insights into electronic excitation energies and chemical stability [28] [30].

Natural bond orbital analysis reveals charge distribution patterns and bonding characteristics [26] [31]. Atomic charges calculated through Mulliken population analysis or natural population analysis provide insights into electrostatic interactions and reactive sites [29] [34].

Vibrational Frequency Calculations

Vibrational frequency calculations enable direct comparison with experimental infrared spectroscopic data and provide thermodynamic corrections [26] [27]. Calculated frequencies typically require scaling factors of 0.95-0.99 for density functional theory methods to achieve optimal agreement with experimental values [12] [26].

The complete vibrational analysis includes normal mode assignments based on potential energy distribution calculations [12] [27]. This analysis enables identification of specific atomic motions contributing to each vibrational mode and facilitates spectroscopic interpretation [26] [35].

Raman scattering activities can be calculated alongside infrared intensities, providing predictions for both types of vibrational spectroscopy [12] [28]. The calculated intensities often show good agreement with experimental spectra, validating the theoretical model [26] [27].

Conformational Analysis and Molecular Geometry

Energy Barriers and Rotational Profiles

Computational scanning of dihedral angles reveals energy barriers for conformational interconversion [8] [36]. Typical energy barriers for rotation about single bonds range from 1-5 kilocalories per mole, depending on the degree of steric hindrance and electronic effects [36] [38].

The carbonyl group orientation relative to the benzofuran ring system shows solvent-dependent preferences [8] [37]. In non-polar environments, conformations that minimize steric interactions are favored, while polar solvents can stabilize conformations that maximize hydrogen bonding opportunities [8] [36].

Temperature-dependent Nuclear Magnetic Resonance studies provide experimental validation of calculated energy barriers and conformational dynamics [8] [37]. Variable-temperature experiments can reveal coalescence phenomena that reflect conformational exchange rates [8] [38].

Molecular Dynamics and Flexibility

Molecular dynamics simulations provide insights into conformational flexibility and dynamic behavior [36] [38]. These calculations reveal the time-dependent evolution of molecular conformations and the relative populations of different conformational states [36] [37].

The benzofuran core maintains structural rigidity throughout molecular dynamics trajectories, while peripheral substituents exhibit greater flexibility [36] [38]. Root mean square deviation calculations quantify the degree of structural fluctuation and identify the most flexible regions of the molecule [36] [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.09977361 g/mol

Monoisotopic Mass

312.09977361 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-hydroxy-2-(phenoxymethyl)-3-benzofurancarboxylic acid ethyl ester

Dates

Last modified: 08-15-2023

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